1-(4-Bromothiophen-2-yl)-N-methylmethanamine
Overview
Description
1-(4-Bromothiophen-2-yl)-N-methylmethanamine is an organic compound that features a bromine-substituted thiophene ring attached to a methylated amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophen-2-yl)-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophene-2-carbaldehyde and N-methylmethanamine.
Condensation Reaction: The aldehyde group of 4-bromothiophene-2-carbaldehyde reacts with N-methylmethanamine in the presence of a suitable catalyst, such as glacial acetic acid, to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromothiophen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various substituents .
Scientific Research Applications
1-(4-Bromothiophen-2-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophen-2-yl)-N-methylmethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the structure of the final therapeutic compound derived from this intermediate .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one: A similar compound with a pyrrolidine ring instead of a methylamine group.
1-(4-Bromothiophen-2-yl)methanamine: Lacks the N-methyl group, making it less sterically hindered.
Uniqueness
1-(4-Bromothiophen-2-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylated amine group.
Biological Activity
1-(4-Bromothiophen-2-yl)-N-methylmethanamine is an organic compound notable for its unique structure, comprising a bromine-substituted thiophene ring linked to a N-methylated amine. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀BrN
- Molecular Weight : 206.10 g/mol
- IUPAC Name : this compound
The compound's structure allows for various interactions with biological systems, making it a subject of interest in pharmacological studies.
Synthesis of this compound
The synthesis typically involves the condensation of equimolar amounts of 2-(piperazin-1-yl)ethanamine with 1-(4-bromothiophen-2-yl)ethanone in methanol under reflux conditions. The reaction is facilitated by catalysts such as glacial acetic acid. The general synthetic route can be summarized as follows:
-
Preparation of Reactants :
- Combine 2-(piperazin-1-yl)ethanamine with 1-(4-bromothiophen-2-yl)ethanone.
- Use methanol as the solvent.
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Reaction Conditions :
- Heat under reflux for approximately 4 hours.
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Characterization :
- Analyze the product using techniques such as MS, NMR, UV-visible spectroscopy, and FT-IR.
Biological Activity
Research indicates that this compound exhibits potential biological activities, particularly in medicinal chemistry. Its unique structure allows it to act as an intermediate in synthesizing biologically active compounds.
While specific mechanisms are still under investigation, preliminary studies suggest that the compound may interact with various biological targets due to its structural characteristics. This interaction could lead to therapeutic effects, although detailed pharmacological profiles are yet to be fully established.
Comparative Analysis with Similar Compounds
The following table summarizes compounds that share structural similarities with this compound and their unique features:
Compound Name | Structural Features | Uniqueness |
---|---|---|
1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one | Contains a pyrrolidine ring | Offers different steric properties and potential biological interactions |
1-(4-Bromothiophen-2-yl)methanamine | Lacks the N-methyl group | Less sterically hindered, which may affect reactivity and activity |
1-(3-Bromothiophen-2-yl)-N-methylmethanamine | Bromine substitution at position 3 | Different electronic properties due to bromine's position |
Study on Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.
Study on Anticancer Activity
In another study focused on cancer cell lines, the compound exhibited cytotoxic effects against specific types of cancer cells. The results indicated that it could induce apoptosis, highlighting its potential therapeutic applications in oncology.
Properties
IUPAC Name |
1-(4-bromothiophen-2-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-8-3-6-2-5(7)4-9-6/h2,4,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVCVBRGBJGGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654706 | |
Record name | 1-(4-Bromothiophen-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
814255-78-2 | |
Record name | 1-(4-Bromothiophen-2-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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